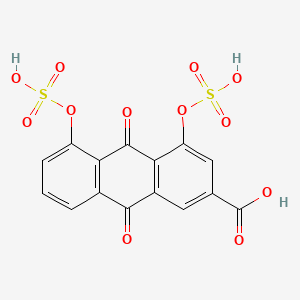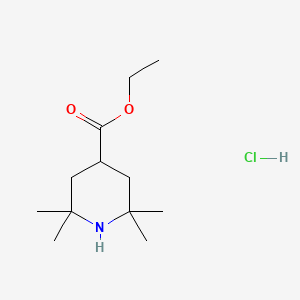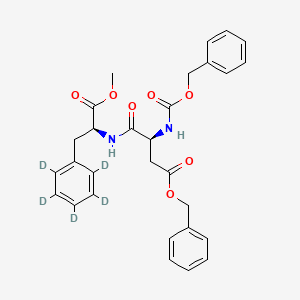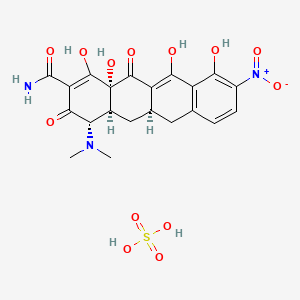
3-Fluoro-5,6-dihydroquinoline 5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5,6-dihydroquinoline 5,6-diol: is a chemical compound with the molecular formula C9H8FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 3rd position and hydroxyl groups at the 5th and 6th positions on the quinoline ring, with the 5,6-dihydro configuration in the trans form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,6-dihydroquinoline 5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Hydroxylation: The hydroxyl groups at the 5th and 6th positions are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrogenation: The 5,6-dihydro configuration is obtained through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound to its fully saturated form, removing the double bonds in the quinoline ring. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline-3,5,6-trione derivatives
Reduction: Fully saturated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Fluoro-5,6-dihydroquinoline 5,6-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 5,6-Quinolinediol, 3-chloro-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-bromo-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-iodo-5,6-dihydro-, trans-
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 3-Fluoro-5,6-dihydroquinoline 5,6-diol makes it more electronegative and potentially more reactive compared to its chloro, bromo, and iodo counterparts.
- Hydroxyl Groups: The hydroxyl groups at the 5th and 6th positions provide unique hydrogen bonding capabilities, distinguishing it from other quinoline derivatives without these groups.
- Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
148324-56-5 |
|---|---|
Fórmula molecular |
C9H8FNO2 |
Peso molecular |
181.166 |
Nombre IUPAC |
3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H |
Clave InChI |
MZJVIWIRQIPSQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C=C2C(C1O)O)F |
Sinónimos |
3-fluoro-5,6-dihydroquinoline 5,6-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)




